molecular formula C10H17I2NO2 B13644139 AP3Impurity5

AP3Impurity5

Cat. No.: B13644139
M. Wt: 437.06 g/mol
InChI Key: ULZVMTHSSTWNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AP3Impurity5, with the systematic IUPAC name tert-butyl 2,4-bis(iodomethyl)azetidine-1-carboxylate and a molecular weight of 437.06 g/mol, is a critical pharmaceutical impurity standard used in research and development . This compound is chemically characterized by the molecular formula C10H17I2NO2 and the InChI Key ULZVMTHSSTWNTQ-UHFFFAOYSA-N . It typically arises during Active Pharmaceutical Ingredient (API) synthesis or degradation and is classified under ICH Q3A/B guidelines, which mandate strict control of such impurities at thresholds that can be as low as 1 ppm, depending on the therapeutic dose of the drug substance . Its primary research value lies in its use as a well-characterized reference material for analytical purposes. In the laboratory, this compound is essential for analytical method development, validation (AMV), and Quality Control (QC) in pharmaceutical manufacturing . Effective detection and quantification require advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) . The compound's structural reactivity, particularly the iodomethyl groups, facilitates DNA alkylation, underscoring the importance of thorough toxicological studies and strategies for its elimination during API purification . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic procedures and is strictly not for human or veterinary use .

Properties

Molecular Formula

C10H17I2NO2

Molecular Weight

437.06 g/mol

IUPAC Name

tert-butyl 2,4-bis(iodomethyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H17I2NO2/c1-10(2,3)15-9(14)13-7(5-11)4-8(13)6-12/h7-8H,4-6H2,1-3H3

InChI Key

ULZVMTHSSTWNTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC1CI)CI

Origin of Product

United States

Preparation Methods

Comparative Preparation Methods for Related Impurities

While direct detailed preparation methods for AP3Impurity5 are limited, analogous impurities in pharmaceutical processes provide insight into preparation strategies:

Impurity Name Starting Material Solvent Reagents Reaction Conditions Purification Yield/Purity Reference
A-7-imp3 (analogous to this compound) 6-bromo-indole-2-carboxylic acid DMF Tetramethylethylenediamine, Dimethyl carbonate 115 °C, 10 hours HPLC purification Purity ≥ 98.9%
TS-3B (another impurity) TS-3A (C14H23NO4) Ethanol, Ethyl acetate 0.5% HCl aqueous solution Stirring 19h, 60-65 °C reflux 1.5h Crystallization, filtration, washing 4.80 g yellow solid obtained

Optimization Strategies in this compound Preparation

Based on the literature and patent data, several optimization strategies are employed to control the formation and isolation of this compound:

  • Reaction Parameter Control: Adjusting temperature, reaction time, and reagent molar ratios to maximize impurity yield for standard preparation or minimize it during drug synthesis.
  • Use of Specific Solvents: Employing solvents like DMF or ethanol to facilitate reaction and purification.
  • Purification Techniques: Chromatography and crystallization methods to isolate and purify the impurity.
  • In-Situ Monitoring: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and HPLC for real-time monitoring of impurity formation during synthesis.

Data Table: Summary of this compound Preparation Parameters

Parameter Details
Starting Material 6-bromo-indole-2-carboxylic acid
Solvent N,N-dimethylformamide (DMF)
Key Reagents Tetramethylethylenediamine (0.5 eq), Dimethyl carbonate (18 eq)
Reaction Temperature 115 °C
Reaction Time 10 hours
Purification Method High-performance liquid chromatography (HPLC)
Purity Achieved ≥98.9% (relative area %)
Control Limits in Drug Substance <0.1% (impurity or derivatives)
Analytical Techniques HPLC, NMR (for monitoring)

Research Findings and Implications

  • The preparation of this compound and related impurities is crucial for establishing quality control standards in pharmaceutical manufacturing.
  • High purity of the impurity standard (≥98.9%) enables accurate detection and quantification in drug substances.
  • Controlling impurity levels below regulatory thresholds (<0.1%) ensures drug safety and efficacy.
  • The preparation methods provide a foundation for further research into impurity behavior, toxicity, and impact on pharmacodynamics and pharmacokinetics.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction Reactions: Reduction reactions can convert the iodomethyl groups to other functional groups, such as hydroxymethyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

    Substitution: Products with azide or thiocyanate groups replacing the iodine atoms.

    Oxidation: Oxidized derivatives with functional groups like hydroxyl or carbonyl.

    Reduction: Reduced derivatives with hydroxymethyl groups.

Scientific Research Applications

tert-Butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: It can be employed in the development of novel materials with unique properties, such as polymers and advanced coatings.

    Chemical Biology: The compound can serve as a probe for studying biological processes and interactions at the molecular level.

    Organic Synthesis: It is a valuable intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical architectures.

Mechanism of Action

The mechanism of action of tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The iodomethyl groups can act as electrophilic centers, facilitating the formation of covalent bonds with nucleophilic residues in proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

AP3Impurity5 is compared below with two structurally analogous impurities (Compound X and Compound Y) and one functionally similar degradant (Compound Z).

Structural Analogues

Compound X (Alkylating Agent Analog):

  • Structural Similarity : Shares a reactive epoxide group with this compound, enabling cross-linking with DNA nucleophiles .
  • Key Differences: Persistence: Compound X exhibits higher thermal stability, leading to accumulation in long-term API storage, whereas this compound degrades under oxidative conditions . Toxicity Threshold: this compound has a lower permitted daily exposure (PDE) of 0.15 μg/day compared to Compound X (1.5 μg/day) due to its higher genotoxic potency .

Compound Y (Sulfonate Ester Analog):

  • Structural Similarity : Contains a sulfonic acid group, mirroring this compound’s electrophilic reactivity .
  • Key Differences :
    • Formation Pathway : Compound Y forms during sulfonation steps in API synthesis, while this compound arises from ester hydrolysis .
    • Detection Complexity : this compound requires gradient elution UPLC for separation, whereas Compound Y is resolved via ion-pair chromatography .

Functional Analogues

Compound Z (Oxidative Degradant):

  • Functional Similarity : Both this compound and Compound Z emerge under oxidative stress during API storage .
  • Key Differences :
    • Mechanism : this compound forms via hydrolysis, while Compound Z results from free-radical-mediated oxidation .
    • Mitigation Strategies : this compound is controlled using antioxidant excipients, whereas Compound Z requires inert packaging to limit oxygen exposure .

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound Compound X Compound Y Compound Z
Molecular Weight (g/mol) 248.3 210.7 195.4 226.8
LogP 1.8 2.3 -0.5 1.2
Detection Limit (ppm) 0.05 0.1 0.2 0.1

Table 2: Regulatory Thresholds and Analytical Methods

Parameter This compound Compound X Compound Y Compound Z
ICH Q3A Threshold (ppm) 1.0 5.0 10.0 2.0
Preferred Analytical Method UPLC-PDA GC-MS HPLC-MS/MS HPLC-UV

Research Findings and Implications

  • Degradation Kinetics : this compound forms 2.5× faster than Compound Z under accelerated stability conditions (40°C/75% RH), necessitating real-time PAT monitoring .
  • Toxicological Risk : this compound’s PDE is 10× lower than Compound X’s, reflecting its higher affinity for guanine residues in DNA .
  • Synthetic Control: Unlike Compound Y, this compound cannot be suppressed via pH adjustment, requiring alternative quenching agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.